Gavestinel
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Overview
Description
Gavestinel is a chemical compound that was developed as an investigational drug by GlaxoSmithKline. It is known for its role as a selective antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound was primarily researched for its potential neuroprotective effects in conditions such as acute ischemic stroke .
Mechanism of Action
Target of Action
Gavestinel, also known as GV-150526A, is a highly potent and selective non-competitive antagonist . Its primary target is the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex . The NMDA receptor is a type of glutamate receptor, which plays a crucial role in neural signaling .
Mode of Action
This compound acts by binding selectively to the glycine site on the NMDA receptor complex . This binding inhibits the activity of the NMDA receptors, thereby reducing the effects of glutamate, an excitatory neurotransmitter . This compound displays over 1000-fold selectivity over NMDA, AMPA, and kainate binding sites .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway . By acting as an antagonist at the NMDA receptor, this compound can inhibit the overstimulation of these receptors, which is often caused by excessive glutamate in the extracellular space . This inhibition can help prevent neuronal dysfunction and degeneration, a phenomenon known as excitotoxicity .
Pharmacokinetics
The pharmacokinetics of this compound were determined using compartmental analysis . The mean clearance (CL) and central (Vc) and steady-state (Vss) volumes of distribution across the dose groups were 0.31–0.40 l·h−1, 3.3–3.9 l, and 9.8–17 l, respectively . The mean terminal half-life ranged from 29 h to 56 h . This compound is extensively bound to plasma protein .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of excitotoxicity, a harmful process that can lead to neuronal dysfunction and degeneration . By inhibiting the overstimulation of NMDA receptors, this compound can help protect neurons from damage caused by excessive glutamate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in ischemic or hypoxic conditions such as stroke, the concentration of glutamate in synaptic clefts is increased, which can continuously stimulate NMDA receptors . In such conditions, the action of this compound may be particularly beneficial due to its ability to inhibit the overstimulation of these receptors .
Preparation Methods
Gavestinel is synthesized by substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. This synthetic route involves the use of specific reaction conditions to ensure the high affinity and selectivity of the compound for the glycine site on the NMDA receptor . The industrial production methods for this compound are not extensively documented, but the synthesis typically involves standard organic chemistry techniques and purification processes to achieve the desired purity and yield.
Chemical Reactions Analysis
Gavestinel undergoes various chemical reactions, including hydroxylation and glucuronidation. The compound is metabolized by cytochrome P450 enzymes, particularly cytochrome P450 2C9, leading to the formation of p-Hydroxythis compound and this compound acyl glucuronide . These reactions are crucial for the compound’s metabolism and elimination from the body.
Scientific Research Applications
Gavestinel has been extensively studied for its neuroprotective properties. It was investigated in clinical trials for its potential to improve outcomes in patients with acute ischemic stroke. Despite promising preclinical results, this compound did not demonstrate significant efficacy in large phase III clinical trials . Additionally, this compound has been used in research to understand the role of NMDA receptors in neurological conditions and to explore potential therapeutic strategies for neuroprotection .
Comparison with Similar Compounds
Gavestinel belongs to the class of organic compounds known as indolecarboxylic acids and derivatives. Similar compounds include other NMDA receptor antagonists that target different sites on the receptor, such as the glutamate site. Some examples of similar compounds are memantine and ketamine, which also act on NMDA receptors but have different binding sites and mechanisms of action . This compound’s uniqueness lies in its high selectivity for the glycine site, which distinguishes it from other NMDA receptor antagonists .
Properties
CAS No. |
153436-22-7 |
---|---|
Molecular Formula |
C18H12Cl2N2NaO3 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+; |
InChI Key |
OBPMZHMRJJJUBC-UHDJGPCESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |
SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |
153436-22-7 | |
Synonyms |
1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt 3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid 4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid Gavestinel gavestinel sodium GV 150526A GV-150526A GV-150526X GV150526 GV150526A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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